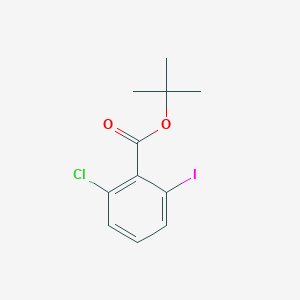

tert-Butyl 2-chloro-6-iodobenzoate

説明

tert-Butyl 2-chloro-6-iodobenzoate is a halogenated aromatic ester featuring a tert-butyl ester group and halogen substituents (chlorine and iodine) at the 2- and 6-positions of the benzene ring. The electron-withdrawing halogens (Cl and I) modulate the electronic environment of the aromatic ring, affecting both chemical reactivity and physical properties such as solubility and melting point.

特性

IUPAC Name |

tert-butyl 2-chloro-6-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMBLYIPGPTOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=C1I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-6-iodobenzoate typically involves the esterification of 2-chloro-6-iodobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-chloro-6-iodobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistency.

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms. These reactions can be facilitated by reagents such as sodium iodide or potassium fluoride.

Coupling Reactions: tert-Butyl 2-chloro-6-iodobenzoate can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution: Formation of 2-chloro-6-substituted benzoates.

Coupling: Formation of biaryl compounds.

Reduction: Formation of tert-butyl 2-chlorobenzoate.

科学的研究の応用

Chemistry: tert-Butyl 2-chloro-6-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, tert-Butyl 2-chloro-6-iodobenzoate is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and agrochemicals.

作用機序

The mechanism of action of tert-Butyl 2-chloro-6-iodobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing chlorine and iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

tert-Butyl 2-chloro-6-fluorobenzoate (CAS 1410564-70-3)

Molecular Formula : C₁₁H₁₂ClFO₂

Molar Mass : 230.66 g/mol

Key Differences :

- Halogen Effects : Replacing iodine with fluorine reduces molar mass significantly (iodine has an atomic mass of ~126.9 vs. fluorine’s 19.0). This substitution also alters electronic properties; fluorine’s high electronegativity increases the electron-withdrawing effect compared to iodine.

- Reactivity : The C–F bond is stronger than C–I, making the fluoro analog less reactive in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Iodine’s larger atomic radius may also introduce steric effects in certain reactions.

- Stability : The fluoro derivative is likely more thermally stable due to the robustness of the C–F bond, whereas the iodo analog may exhibit photodegradation due to the weaker C–I bond.

tert-Butyl 2-bromo-5-fluorobenzoate

Molecular Formula: Not explicitly provided, but estimated as C₁₁H₁₂BrFO₂. Key Differences:

- Halogen Positioning : Bromine at the 2-position and fluorine at the 5-position create distinct electronic and steric environments compared to the 2-Cl/6-I arrangement. Bromine’s intermediate electronegativity and leaving-group ability position it between chlorine and iodine in reactivity .

- Applications : Bromine’s utility in Suzuki-Miyaura couplings contrasts with iodine’s preference for Ullmann or Stille couplings, highlighting divergent synthetic applications.

Methyl 2-amino-5-chloro-4-methoxybenzoate

Molecular Formula: C₁₀H₁₁ClNO₃ (estimated) Key Differences:

- Functional Groups: The amino (–NH₂) and methoxy (–OCH₃) groups are electron-donating, opposing the electron-withdrawing effects of halogens. This drastically alters reactivity, making this compound more suited for electrophilic substitution rather than halogen-based coupling reactions.

Data Table: Comparative Analysis

*Estimated values for tert-Butyl 2-chloro-6-iodobenzoate are derived from halogen atomic mass adjustments.

Research Findings and Implications

- Reactivity : The iodo substituent in tert-Butyl 2-chloro-6-iodobenzoate enhances its utility in metal-catalyzed cross-coupling reactions (e.g., with palladium or copper catalysts) compared to fluoro or chloro analogs .

- Stability Challenges : The compound’s susceptibility to light or thermal degradation necessitates careful storage (e.g., inert atmospheres, dark conditions), akin to recommendations for halogenated benzoates in .

- Synthetic Applications : Its structure is valuable in pharmaceutical intermediates, particularly where heavy halogens are required for further functionalization.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。